Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a phenylmethyl ester group and a triethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester typically involves the reaction of phenylmethyl chloroformate with 2,2,2-triethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Phenylmethyl chloroformate+2,2,2-triethoxyethanol→Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2,2-triethoxyethanol and phenylmethyl carbamic acid.
Oxidation: Oxidized derivatives of the ester and alcohol groups.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The triethoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is unique due to its triethoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to simpler carbamates. Additionally, the phenylmethyl ester group contributes to its potential biological activity and interactions with molecular targets.
Properties
CAS No. |
13347-35-8 |
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Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
benzyl N-(2,2,2-triethoxyethyl)carbamate |
InChI |
InChI=1S/C16H25NO5/c1-4-20-16(21-5-2,22-6-3)13-17-15(18)19-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3,(H,17,18) |
InChI Key |
UOVFHAFKAOQRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)OCC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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